An In-depth Technical Guide to 1,3,5-Triphenoxybenzene: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1,3,5-Triphenoxybenzene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Molecule
In the vast expanse of chemical literature, some molecules are extensively characterized, their properties and reactions meticulously documented. Others, like the subject of this guide, 1,3,5-triphenoxybenzene, remain in the relative quiet of niche research, their full potential yet to be unlocked. This guide endeavors to provide a comprehensive overview of 1,3,5-triphenoxybenzene, acknowledging the current scarcity of detailed experimental data in publicly accessible databases. By combining established chemical principles with the available information, we aim to equip researchers with a foundational understanding of this intriguing molecule, fostering a pathway for future exploration and application.
Molecular Identity and Structure
1,3,5-Triphenoxybenzene is an aromatic ether characterized by a central benzene ring substituted at the 1, 3, and 5 positions with phenoxy groups. This symmetrical arrangement of bulky substituents imparts unique steric and electronic properties to the molecule.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,3,5-Triphenoxybenzene |
| CAS Number | 23879-81-4[1] |
| Molecular Formula | C₂₄H₁₈O₃ |
| Molecular Weight | 354.40 g/mol |
digraph "1_3_5_triphenoxybenzene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Central Benzene Ring node [shape=none, label=""]; c1 [pos="0,1!", label="C"]; c2 [pos="0.866,0.5!", label="C"]; c3 [pos="0.866,-0.5!", label="C"]; c4 [pos="0,-1!", label="C"]; c5 [pos="-0.866,-0.5!", label="C"]; c6 [pos="-0.866,0.5!", label="C"];
// Phenoxy Group 1 (at C1) o1 [pos="0,2!", label="O"]; c1p1 [pos="-0.866,2.5!", label="C"]; c1p2 [pos="-0.866,3.5!", label="C"]; c1p3 [pos="0,4!", label="C"]; c1p4 [pos="0.866,3.5!", label="C"]; c1p5 [pos="0.866,2.5!", label="C"];
// Phenoxy Group 2 (at C3) o2 [pos="1.732,-1!", label="O"]; c2p1 [pos="2.598,-0.5!", label="C"]; c2p2 [pos="3.464,-1!", label="C"]; c2p3 [pos="3.464,-2!", label="C"]; c2p4 [pos="2.598,-2.5!", label="C"]; c2p5 [pos="1.732,-2!", label="C"];
// Phenoxy Group 3 (at C5) o3 [pos="-1.732,-1!", label="O"]; c3p1 [pos="-2.598,-0.5!", label="C"]; c3p2 [pos="-3.464,-1!", label="C"]; c3p3 [pos="-3.464,-2!", label="C"]; c3p4 [pos="-2.598,-2.5!", label="C"]; c3p5 [pos="-1.732,-2!", label="C"];
// Bonds edge [style=solid]; c1 -- c2; c2 -- c3; c3 -- c4; c4 -- c5; c5 -- c6; c6 -- c1; c1 -- o1; c3 -- o2; c5 -- o3;
o1 -- c1p1; c1p1 -- c1p2; c1p2 -- c1p3; c1p3 -- c1p4; c1p4 -- c1p5; c1p5 -- o1; o2 -- c2p1; c2p1 -- c2p2; c2p2 -- c2p3; c2p3 -- c2p4; c2p4 -- c2p5; c2p5 -- o2; o3 -- c3p1; c3p1 -- c3p2; c3p2 -- c3p3; c3p3 -- c3p4; c3p4 -- c3p5; c3p5 -- o3;
// Double bonds (approximate representation) edge [style=bold]; c1 -- c6; c2 -- c3; c4 -- c5; c1p1 -- c1p2; c1p3 -- c1p4; c1p5 -- o1; c2p1 -- c2p2; c2p3 -- c2p4; c2p5 -- o2; c3p1 -- c3p2; c3p3 -- c3p4; c3p5 -- o3; }
Caption: Chemical structure of 1,3,5-triphenoxybenzene.
Physical and Chemical Properties
Detailed experimental data on the physical and chemical properties of 1,3,5-triphenoxybenzene are not widely available. However, based on its molecular structure, the following properties can be predicted:
| Property | Predicted Value/Observation |
| Appearance | Likely a white to off-white crystalline solid. |
| Melting Point | Expected to be a high-melting solid due to its high molecular weight and symmetrical structure. |
| Boiling Point | Expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Predicted to be insoluble in water and soluble in non-polar organic solvents such as toluene, benzene, and dichloromethane. |
| Stability | The ether linkages suggest stability under neutral and basic conditions, but potential for cleavage under strong acidic conditions. |
Synthesis and Reactivity
Plausible Synthetic Pathway: Ullmann Condensation
While a specific, optimized protocol for the synthesis of 1,3,5-triphenoxybenzene is not readily found in the literature, a plausible and well-established method for its preparation is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this case, 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) would be reacted with phenol in the presence of a copper catalyst and a base.
Caption: Proposed synthesis of 1,3,5-triphenoxybenzene via Ullmann condensation.
Representative Experimental Protocol (General Ullmann Ether Synthesis)
The following is a generalized protocol for a copper-catalyzed Ullmann ether synthesis. Note: This protocol is illustrative and would require optimization for the specific synthesis of 1,3,5-triphenoxybenzene.
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Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 1,3,5-tribromobenzene, 3.0-3.5 equivalents of phenol, a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), a ligand (e.g., 1,10-phenanthroline or an N,N-dimethylglycine), and a base (e.g., potassium carbonate or cesium carbonate).
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Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-200 °C) and stir vigorously for several hours to days. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Reactivity
The chemical reactivity of 1,3,5-triphenoxybenzene is expected to be dictated by its aromatic rings and ether linkages.
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Electrophilic Aromatic Substitution: The phenoxy groups are activating and ortho-, para-directing. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) are likely to occur on the terminal phenyl rings. The central benzene ring is less activated due to the electron-withdrawing nature of the phenoxy oxygen atoms.
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Ether Cleavage: The ether bonds are generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic or hydroiodic acid.
Potential Applications
The unique C₃-symmetric, propeller-like structure of 1,3,5-triphenoxybenzene suggests its potential utility in several areas of materials science and organic synthesis.
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Building Block for Dendrimers and Hyperbranched Polymers: The three phenoxy groups provide multiple points for further functionalization, making it a suitable core molecule for the synthesis of dendrimers and hyperbranched polymers with unique photophysical or host-guest properties.
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High-Performance Materials: The rigid aromatic structure suggests that polymers incorporating this moiety could exhibit high thermal stability and mechanical strength.
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Organic Electronics: The extended π-system of the molecule could be of interest in the design of new materials for organic light-emitting diodes (OLEDs) or other organic electronic devices, although its charge transport properties would need to be investigated.
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Ligand Design: The oxygen atoms of the ether linkages could potentially coordinate with metal ions, suggesting its use as a scaffold for the design of novel ligands for catalysis or metal-organic frameworks (MOFs).
Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1,3,5-Triphenoxybenzene presents itself as a molecule of significant structural interest with a wide, albeit largely unexplored, potential for application. While the current body of literature lacks detailed characterization, the fundamental principles of organic chemistry provide a solid framework for predicting its properties and reactivity. It is our hope that this guide will serve as a valuable resource for researchers, encouraging further investigation into the synthesis, characterization, and application of this and other under-explored chemical entities.
References
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PubChem. 1,3,5-Tris(4-nitrophenoxy)benzene. National Center for Biotechnology Information. PubChem Compound Database. [Link].
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PubChem. Benzene, 1,3,5-tris[2-(ethenyloxy)ethoxy]-. National Center for Biotechnology Information. PubChem Compound Database. [Link].
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ResearchGate. The 1,3,5-trisphenoxy-2,4,6-triethylbenzene derivatives used in this work. [Link].
- Google Patents. A New Synthetic Method of 1,3,5-Triphenylbenzene. .
- Google Patents. A kind of preparation method of 1,3,5 triphenyl benzene-like compounds. .
- Google Patents.
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PubChem. 1,3,5-Triphenylbenzene. National Center for Biotechnology Information. PubChem Compound Database. [Link].
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PubChem. 1,3,5-Triethoxy-2,4,6-trinitrobenzene. National Center for Biotechnology Information. PubChem Compound Database. [Link].
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NextSDS. 1,3,5-Triphenoxybenzene — Chemical Substance Information. [Link].
